Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 175135-27-0
Chemical Family: Pyridine-3-carboxamide derivatives
Synonyms: 2-Ethylsulfanylpyridine-3-carboxamide; 2-(Ethylthio)pyridine-3-carboxamide
Executive Summary
2-(Ethylthio)nicotinamide (CAS 175135-27-0) is a functionalized pyridine scaffold widely utilized in medicinal chemistry as a building block for kinase inhibitors, antitubercular agents, and agrochemicals. Structurally, it consists of a nicotinamide core substituted at the 2-position with an ethylthio (-SEt) group. This specific substitution pattern imparts unique electronic and steric properties, distinguishing it from its 2-alkoxy or 2-amino bioisosteres. It serves as a critical intermediate in the synthesis of fused heterocyclic systems and is studied for its potential to modulate biological targets requiring a hydrogen-bond donor/acceptor motif adjacent to a lipophilic pocket.
Chemical Identity & Structural Analysis[1]
The compound features a pyridine ring with a carboxamide group at the C3 position and an ethylthio ether linkage at the C2 position. The proximity of the sulfur atom to the amide nitrogen allows for potential intramolecular hydrogen bonding, influencing the molecule's conformational stability and binding affinity in biological pockets.
Table 1: Chemical Identification Data
Parameter
Specification
IUPAC Name
2-(Ethylsulfanyl)pyridine-3-carboxamide
CAS Number
175135-27-0
Molecular Formula
C₈H₁₀N₂OS
Molecular Weight
182.24 g/mol
SMILES
CCSC1=C(C=CC=N1)C(=O)N
InChI Key
Predicted: Check verification databases (Analogous to Ethionamide core)
The physical properties of 2-(Ethylthio)nicotinamide are governed by the balance between the polar amide group and the lipophilic ethylthio tail.
Table 2: Physical Properties
Property
Value / Description
Source/Note
Appearance
Off-white to pale yellow solid
Visual inspection [1]
Melting Point
88 – 91 °C
Experimental [1]
Boiling Point
~360 °C (Predicted)
Decomposes prior to boiling
Solubility (Water)
Insoluble / Low
Lipophilic thioether dominates
Solubility (Organic)
Soluble in DMSO, Methanol, DCM
Suitable for organic synthesis
LogP
~1.2 – 1.6 (Predicted)
Moderate lipophilicity
pKa
~3.4 (Pyridine N)
Weakly basic
Synthetic Pathways & Manufacturing
The industrial and laboratory-scale synthesis of 2-(Ethylthio)nicotinamide typically proceeds via Nucleophilic Aromatic Substitution (
) . This method is preferred due to the activation of the 2-position by the pyridine nitrogen and the electron-withdrawing amide group at C3.
Core Synthesis Protocol
Precursor: 2-Chloronicotinamide (CAS 6271-78-9)
Reagent: Sodium Ethanethiolate (NaSEt) or Ethanethiol/Base
Step-by-Step Methodology:
Preparation: Dissolve 2-chloronicotinamide (1.0 eq) in an anhydrous polar aprotic solvent (DMF or DMSO).
Nucleophile Formation: In a separate vessel, generate sodium ethanethiolate by treating ethanethiol (1.2 eq) with Sodium Hydride (NaH) or Potassium Carbonate (
) at 0°C. Alternatively, use pre-formed NaSEt.
Substitution: Add the thiolate solution dropwise to the chloronicotinamide solution.
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the chloro-starting material.
Workup: Quench the reaction with ice-water. The product typically precipitates. Filter the solid, wash with water to remove inorganic salts, and dry under vacuum.
Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Ethyl Acetate/Hexane gradient) if necessary.
Synthetic Logic Diagram
Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of 2-(Ethylthio)nicotinamide.
Reactivity & Functionalization
The chemical behavior of 2-(Ethylthio)nicotinamide is defined by three reactive centers: the pyridine nitrogen, the amide, and the thioether sulfur.
S-Oxidation (Metabolic & Synthetic)
The sulfur atom is susceptible to oxidation by reagents like m-CPBA or biological enzymes (FMOs/CYPs).
Sulfoxide (S=O): Formed via mild oxidation. Often a chiral center.
Sulfone (O=S=O): Formed via strong oxidation. The sulfone group is a strong electron-withdrawing group, making the C2 position highly electrophilic and susceptible to displacement by other nucleophiles (e.g., amines), allowing "catch-and-release" synthetic strategies.
Amide Hydrolysis
Under strongly acidic or basic conditions (e.g., 6N HCl, reflux), the amide group hydrolyzes to the carboxylic acid, yielding 2-(Ethylthio)nicotinic acid (CAS 27868-76-4), another valuable intermediate.
Reactivity Flowchart
Figure 2: Primary reactivity pathways including oxidation, hydrolysis, and cyclization.
Pharmaceutical & Biological Context
Bioisosterism & Scaffold Utility
In drug design, the 2-ethylthio group serves as a bioisostere for 2-ethoxy or 2-ethylamino groups. The sulfur atom is larger and more lipophilic than oxygen, potentially increasing membrane permeability and altering metabolic stability.
Kinase Inhibition: The nicotinamide motif mimics the adenine ring of ATP. The 2-substituent (ethylthio) occupies the hydrophobic specificity pocket (gatekeeper region) in various kinases.
Antitubercular Activity: Structurally related to Ethionamide (2-ethylpyridine-4-carbothioamide). While Ethionamide is a prodrug activated by the EthA enzyme, 2-(ethylthio)nicotinamide derivatives are investigated for their ability to inhibit InhA or other mycobacterial targets without requiring the same activation pathway [2].
Metabolic Considerations
Researchers must account for the "S-oxidation liability." In vivo, the thioether is rapidly oxidized to the sulfoxide and sulfone. If this metabolism is undesirable, the sulfur is often replaced by oxygen or a methylene group (-CH2-) during lead optimization.
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)
Handling Protocols:
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling powder outside a fume hood.
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption and oxidation of the sulfur moiety.
Incompatibility: Strong oxidizing agents (peroxides, permanganates) and strong acids.
References
Fisher Scientific. (2025). Safety Data Sheet: 2-(Ethylthio)nicotinamide. Retrieved from
PubChem. (n.d.). Compound Summary: Pyridine, 2-(ethylthio)-. National Library of Medicine. Retrieved from
Zhao, B., et al. (2019).[4] Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.[5] Retrieved from
Muby Chemicals. (n.d.). Nicotinamide Specifications and Derivatives. Retrieved from
Strategic Synthesis of 2-(ethylthio)nicotinamide: A Detailed Protocol and Mechanistic Insight
An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide for the synthesis of 2-(ethylthio)nicotinamide, a key intermediate in the development of various pharma...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(ethylthio)nicotinamide, a key intermediate in the development of various pharmacologically active agents. The protocol details the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinamide and an ethylthiolate source. We delve into the mechanistic underpinnings of this transformation, offer a field-tested, step-by-step experimental protocol, and discuss critical parameters for process optimization to ensure high yield and purity. This document is intended for researchers in medicinal chemistry and process development, providing the technical depth necessary for successful and reproducible synthesis.
Introduction and Scientific Background
Nicotinamide derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a thioether linkage, specifically an ethylthio group, at the 2-position of the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions.[1] The target compound, 2-(ethylthio)nicotinamide, is therefore a valuable building block for creating novel chemical entities.
The synthesis route from 2-chloronicotinamide is predicated on the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the C2-position towards nucleophilic attack, facilitating the displacement of the chloro substituent by a potent sulfur nucleophile like sodium ethanethiolate.[2][3] Understanding the kinetics and mechanism of this reaction is paramount for optimizing conditions and minimizing side-product formation.[4]
Reaction Mechanism and Workflow
The core of this synthesis is the SNAr reaction. The process involves two key stages: the generation of the nucleophile and the subsequent substitution reaction.
Step 1: Nucleophile Generation. Ethanethiol is deprotonated by a strong base, such as sodium hydride (NaH), to form the highly nucleophilic sodium ethanethiolate anion (CH₃CH₂S⁻).[5] This anion is a potent soft nucleophile, ideal for attacking the electron-deficient carbon center of the pyridine ring.[1]
Step 2: Nucleophilic Aromatic Substitution (SNAr). The ethanethiolate anion attacks the C2 position of 2-chloronicotinamide. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is disrupted. The subsequent expulsion of the chloride ion restores aromaticity and yields the final 2-(ethylthio)nicotinamide product.
The following diagram outlines the logical flow from starting materials to the purified final product.
Caption: Overall workflow for the synthesis of 2-(ethylthio)nicotinamide.
This diagram illustrates the SNAr mechanism, including the formation of the key Meisenheimer intermediate.
Caption: The SNAr mechanism for the formation of 2-(ethylthio)nicotinamide.
Note: Commercially available Sodium Ethanethiolate (CAS 811-51-8) can be used as an alternative to in situ generation. It is corrosive and moisture-sensitive.
Three-neck round-bottom flask with magnetic stirrer
Inert atmosphere setup (Nitrogen or Argon gas line with bubbler)
Septa and syringes for reagent addition
Ice-water bath
Rotary evaporator
Glassware for extraction and column chromatography
TLC plates (silica gel 60 F₂₅₄)
NMR spectrometer and Mass spectrometer for product characterization
Detailed Experimental Protocol
CAUTION: This procedure must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.
Part A: Preparation of Sodium Ethanethiolate Solution (Nucleophile)
Set up a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
Under a positive flow of nitrogen, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq) to the flask.
Add anhydrous N,N-dimethylformamide (DMF, 20 mL) via syringe.
Cool the suspension to 0 °C using an ice-water bath.
While stirring vigorously, add ethanethiol (0.81 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 10 minutes. Note: Hydrogen gas evolution will be observed. Ensure the system is properly vented.
After the addition is complete, allow the mixture to stir at 0 °C for an additional 20 minutes to ensure complete formation of the thiolate.
Part B: Synthesis of 2-(ethylthio)nicotinamide
In a separate flask, dissolve 2-chloronicotinamide (1.57 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (10 mL).
Using a syringe, add the solution of 2-chloronicotinamide dropwise to the cold (0 °C) sodium ethanethiolate suspension over 15 minutes.
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent. The starting material (2-chloronicotinamide) should be consumed, and a new, less polar spot corresponding to the product should appear.
Part C: Work-up and Purification
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Caution: Initial quenching may be exothermic.
Transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (50 mL).
Shake the funnel, allow the layers to separate, and collect the organic layer.
Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
Combine all organic layers and wash with brine (2 x 50 mL).
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting crude solid should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc up to 50% EtOAc) to isolate the pure product.
Combine the pure fractions, remove the solvent in vacuo, and dry the resulting white to off-white solid to a constant weight.
Part D: Characterization
Expected Yield: 75-85%
Appearance: White to off-white solid
Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺.
¹H NMR (400 MHz, CDCl₃): Analyze for characteristic peaks corresponding to the ethyl group (triplet and quartet) and the aromatic protons of the pyridine ring.
Process Optimization and Expert Insights
The success of this synthesis hinges on careful control of several parameters. The following insights are based on extensive experience with SNAr reactions involving sulfur nucleophiles.
Anhydrous Conditions are Critical: Sodium hydride reacts violently with water. Any moisture present will consume the base, reduce the yield of the active nucleophile, and potentially lead to the formation of 2-hydroxynicotinamide as a byproduct. Ensure all glassware is oven-dried and solvents are anhydrous.
Choice of Base and Nucleophile Generation: While NaH in DMF is highly effective, alternative, milder bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent can also be used, though they may require higher temperatures and longer reaction times.[7] Using commercially available sodium ethanethiolate simplifies the procedure by eliminating the gas-evolving deprotonation step but requires stringent handling due to its hygroscopic and corrosive nature.[5]
Temperature Control: The initial deprotonation and the addition of the electrophile should be performed at 0 °C to control the exothermic nature of the reactions and prevent potential side reactions. Allowing the reaction to proceed at room temperature is generally sufficient for full conversion. Overheating can lead to decomposition and discoloration of the reaction mixture.
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the ethanethiol and base ensures complete consumption of the limiting 2-chloronicotinamide starting material, which can sometimes be difficult to separate from the final product.[8]
Work-up Considerations: The amide functionality in the product can make it moderately water-soluble. During the extraction process, washing the organic layer with brine helps to minimize the loss of product into the aqueous phase.
Safety and Hazard Management
All personnel must be fully aware of the hazards associated with the chemicals used in this protocol.
2-Chloronicotinamide: Harmful if swallowed and causes skin and eye irritation.[6] Avoid inhalation of dust and direct contact.
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere, away from any sources of ignition.
Ethanethiol: Possesses an extremely powerful and unpleasant odor. It is highly flammable and toxic. All manipulations must be performed in a high-efficiency fume hood. A bleach solution should be kept on hand to neutralize any spills and decontaminate glassware.
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
Emergency Procedures: In case of skin contact, wash immediately with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[10] In case of fire involving NaH, use a Class D fire extinguisher (dry powder); do NOT use water, CO₂, or foam.
By adhering to this detailed protocol and its underlying principles, researchers and drug development professionals can reliably synthesize high-purity 2-(ethylthio)nicotinamide for further application in their discovery and development pipelines.
References
Vertex AI Search. (n.d.). Development of a green, concise synthesis of nicotinamide derivatives.
Evonik. (2023, June 29). SAFETY DATA SHEET.
TSI. (2015, September 25). Safety Data Sheet.
Carl ROTH. (n.d.). Safety data sheet.
Sigma-Aldrich. (2024, September 30). SAFETY DATA SHEET - Sodium ethanethiolate.
TCI Chemicals. (2025, November 27). SAFETY DATA SHEET - Sodium Ethanethiolate.
Vertex AI Search. (2025, July 15). Alkyl Strategies for Optimizing Reaction Conditions.
Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved February 20, 2026, from [Link]
Wikipedia. (n.d.). Sodium ethanethiolate. Retrieved February 20, 2026, from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemical Reactivity of Sodium Ethanethiolate and its Role in Synthesis.
Azizi, N., et al. (2009). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Journal of the Iranian Chemical Society.
Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation. r/OrganicChemistry.
Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. Retrieved February 20, 2026, from [Link]
Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives.
Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
Technical Support Center: Prevention of 2-(ethylthio)nicotinamide Oxidation to Sulfoxide
Welcome to the technical support center for handling 2-(ethylthio)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling 2-(ethylthio)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the unwanted oxidation of 2-(ethylthio)nicotinamide to its sulfoxide derivative. Adherence to these protocols is critical for maintaining the integrity and purity of your active pharmaceutical ingredient (API).
I. Understanding the Problem: The Oxidation of 2-(ethylthio)nicotinamide
The thioether group in 2-(ethylthio)nicotinamide is susceptible to oxidation, which results in the formation of the corresponding sulfoxide. This oxidation can be initiated by several factors commonly encountered in a laboratory setting, including atmospheric oxygen, light, and elevated temperatures. The formation of the sulfoxide impurity can compromise the quality, safety, and efficacy of the final drug product.
The mechanism of thioether oxidation often involves the nucleophilic attack of the sulfur atom on an oxidizing species, such as hydrogen peroxide or other reactive oxygen species (ROS).[1] This process can be accelerated by the presence of trace metals, which can catalyze the decomposition of peroxides and the formation of highly reactive radicals.
Caption: Oxidation pathway of 2-(ethylthio)nicotinamide to its sulfoxide impurity.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of 2-(ethylthio)nicotinamide and provides actionable solutions.
FAQ 1: I've observed a new peak in my HPLC analysis of 2-(ethylthio)nicotinamide after a few weeks of storage. Could this be the sulfoxide?
Answer: It is highly probable that the new peak corresponds to the sulfoxide impurity. To confirm its identity, you can employ several analytical techniques:
High-Performance Liquid Chromatography (HPLC): This is the most common method for identifying and quantifying organic impurities in drug products.[2]
Mass Spectrometry (MS): MS can be used to determine the molecular weight of the impurity, which will differ from the parent compound by the addition of an oxygen atom.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the presence of the sulfoxide group.[2]
Troubleshooting Steps:
Forced Degradation Study: To definitively identify the peak, perform a forced degradation study.[3][4][5][6] Expose a small sample of your 2-(ethylthio)nicotinamide to a mild oxidizing agent, such as hydrogen peroxide, and analyze the resulting mixture by HPLC.[7] The peak that increases in intensity should correspond to the sulfoxide.
Review Storage Conditions: Assess your current storage practices against the recommended guidelines in this document. Improper storage is a leading cause of oxidation.
FAQ 2: What are the primary causes of 2-(ethylthio)nicotinamide oxidation in the lab?
Answer: The primary culprits for the oxidation of thioethers like 2-(ethylthio)nicotinamide are:
Atmospheric Oxygen: Prolonged exposure to air provides a ready source of oxygen for the oxidation reaction.[8]
Light: Photochemical reactions can generate reactive oxygen species that accelerate oxidation.[4][9]
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]
Incompatible Reagents & Solvents: The presence of oxidizing agents, even in trace amounts, or certain solvents can promote degradation.[3] For instance, some ethers can form peroxides over time, which are potent oxidants.[10]
Trace Metal Contamination: Metal ions can act as catalysts for oxidation reactions.[]
FAQ 3: How can I prevent the oxidation of 2-(ethylthio)nicotinamide during routine handling and experiments?
Answer: Implementing proper handling techniques is crucial. The key is to minimize exposure to the pro-oxidative factors mentioned above.
Recommended Handling Procedures:
Use of an Inert Atmosphere: Whenever possible, handle 2-(ethylthio)nicotinamide under an inert atmosphere, such as nitrogen or argon.[12][13][14] This can be achieved using a glove box or Schlenk line techniques.[12][14]
Use of Degassed Solvents: If working in solution, use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be done by sparging with an inert gas or by freeze-pump-thaw cycles.
Light Protection: Use amber-colored glassware or wrap your reaction vessels in aluminum foil to protect the compound from light.[9]
Temperature Control: Perform reactions at the lowest feasible temperature to minimize the rate of oxidation.
FAQ 4: What are the best practices for the long-term storage of 2-(ethylthio)nicotinamide?
Answer: Proper long-term storage is essential for maintaining the stability of the compound.
Storage Parameter
Recommendation
Rationale
Atmosphere
Inert gas (Argon or Nitrogen)
Prevents contact with atmospheric oxygen.
Temperature
2-8 °C (Refrigerated)
Reduces the rate of chemical degradation.
Light
Amber, light-tight containers
Protects from photo-oxidation.
Container
Tightly sealed, appropriate material
Prevents moisture and air ingress.
Note: When removing the compound from refrigerated storage, allow it to equilibrate to room temperature before opening to prevent condensation of moisture on the solid.
FAQ 5: Are there any chemical additives I can use to prevent oxidation?
Answer: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation.[9] Antioxidants work by reacting with free radicals or by being preferentially oxidized, thus protecting the active pharmaceutical ingredient.[9][15][16][17]
Commonly Used Antioxidants:
Antioxidant
Solubility
Typical Concentration
Notes
Butylated Hydroxytoluene (BHT)
Organic Solvents, Oils
0.01 - 0.1%
A phenolic antioxidant effective in non-aqueous systems.[9][15]
Butylated Hydroxyanisole (BHA)
Organic Solvents, Oils
0.01 - 0.1%
Similar to BHT, often used in combination for synergistic effects.[9]
Important Considerations: The choice of antioxidant depends on the solvent system and the specific requirements of your experiment.[9] Compatibility studies should be performed to ensure the antioxidant does not interfere with downstream applications.
III. Experimental Protocols
Protocol 1: Handling 2-(ethylthio)nicotinamide Under an Inert Atmosphere
This protocol describes the use of a Schlenk line for the transfer of solid 2-(ethylthio)nicotinamide.
Schlenk line with dual vacuum and inert gas (Nitrogen or Argon) manifold
Septa and needles
Procedure:
Prepare the System: Ensure all glassware is clean and oven-dried to remove adsorbed moisture.[13][14][18] Assemble the Schlenk line and purge with inert gas.
Inert the Flasks: Attach both the flask containing the compound and the receiving flask to the Schlenk line. Evacuate and backfill with inert gas three times to ensure an inert atmosphere.
Transfer the Solid: Under a positive pressure of inert gas, quickly remove the stoppers and transfer the desired amount of 2-(ethylthio)nicotinamide from the source flask to the receiving flask using the pre-dried spatula.
Seal the Flasks: Immediately seal both flasks and purge the headspace with inert gas before storing.
Caption: Workflow for handling air-sensitive compounds.
Protocol 2: HPLC Method for Detecting Sulfoxide Impurity
This is a general HPLC method that can be optimized for your specific instrumentation and requirements.
Chromatographic Conditions:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
10-90% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
UV at 265 nm
Injection Volume
10 µL
Procedure:
Sample Preparation: Dissolve a known concentration of 2-(ethylthio)nicotinamide in a suitable diluent (e.g., 50:50 water:acetonitrile).
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
Peak Identification: The sulfoxide impurity is expected to be more polar and will therefore have a shorter retention time than the parent compound.
IV. References
Fagron Academy. Stabilization of Oxidation Prone Ingredients. Available from: [Link]
Rapid Methods for High-Throughput Detection of Sulfoxides - PMC. Available from: [Link]
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters - ACS Publications. Available from: [Link]
Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC. Available from: [Link]
Forced Degradation Studies for Stability - Nelson Labs. Available from: [Link]
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC. Available from: [Link]
Resolving API Impurity Issues in Drug Development - Pharmaguideline. Available from: [Link]
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
forced degradation study: Topics by Science.gov. Available from: [Link]
Characterization of thioether compounds formed from alkaline degradation products of enflurane - PubMed. Available from: [Link]
Handling air-sensitive reagents AL-134 - MIT. Available from: [Link]
A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
Antioxidants - CD Formulation. Available from: [Link]
Rational use of antioxidants in solid oral pharmaceutical preparations - SciELO. Available from: [Link]
Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. Available from: [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available from: [Link]
Sulfoxide synthesis by oxidation - Organic Chemistry Portal. Available from: [Link]
Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics - KBI Biopharma. Available from: [Link]
How do you keep your reagents sealed and air-free? : r/chemistry - Reddit. Available from: [Link]
Sulfoxides in medicine | Request PDF - ResearchGate. Available from: [Link]
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available from: [Link]
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - MDPI. Available from: [Link]
The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing). Available from: [Link]
US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents. Available from:
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]
Technical Support Center: Thio-Nicotinamide Hydrolytic Stability
Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals working with thio-nicotinamide derivatives. This guide provides in...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thio-nicotinamide derivatives. This guide provides in-depth troubleshooting advice and foundational knowledge to help you control the hydrolytic stability of the thio-amide group in your compounds, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature and behavior of thio-nicotinamides in aqueous environments.
Q1: What is thio-nicotinamide hydrolysis, and why is its control critical?
Thio-nicotinamide hydrolysis is a chemical reaction where the thio-amide functional group reacts with water, cleaving the carbon-nitrogen (C-N) bond. This process typically yields a carboxylic acid (or its carboxylate salt) and an amine, or under certain conditions, can revert the thio-amide to its corresponding amide. Controlling this reaction is paramount in drug development and research for several reasons:
Compound Integrity: Uncontrolled hydrolysis degrades your active compound, leading to inaccurate results in biological assays and a loss of therapeutic efficacy.
Shelf-Life & Storage: The rate of hydrolysis directly impacts the stability and shelf-life of a drug candidate, influencing formulation and storage requirements.
Prodrug Activation: In some cases, thioamides are designed as prodrugs that are intended to be stable until they are metabolically transformed.[1] Premature hydrolysis would negate this targeted approach.
Q2: How does the hydrolytic stability of a thio-nicotinamide compare to its standard nicotinamide (amide) counterpart?
A key feature of the thio-amide group is its significantly enhanced resistance to hydrolysis compared to a standard amide. Due to differences in electronic and steric properties, the thio-amide bond is generally more stable.[2] The rate of hydrolysis for planar thioamides can be up to ten times slower than that of their corresponding amides, which are themselves considered very stable.[2][3] This inherent stability is a primary reason for their use as amide bioisosteres in medicinal chemistry.[3]
Q3: What are the primary factors that influence the rate of thio-nicotinamide hydrolysis?
The stability of the thio-nicotinamide group is not absolute and can be influenced by several environmental factors. Like standard amides, hydrolysis is typically accelerated under harsh conditions.[4][5] The key factors to monitor and control are:
pH: Both strong acidic and strong basic conditions can catalyze hydrolysis.[4][5] The stability of the related nicotinamide structure is known to be pH-dependent.[6]
Temperature: Increased temperature provides the activation energy needed to overcome the kinetic barrier of hydrolysis, significantly accelerating the degradation rate.[7][8]
Buffer Composition: Certain buffer species can actively participate in or catalyze the hydrolysis reaction. The choice of buffer can have a significant impact on the stability of related nicotinamide cofactors.[9][10]
Enzymatic Activity: In biological systems, enzymes such as nicotinamidases can catalyze the hydrolysis of the amide bond in nicotinamide to nicotinic acid.[11][12] While specific "thio-nicotinamidases" are not commonly cited, the potential for enzymatic degradation should be considered in complex biological media.
This section provides a structured approach to diagnosing and solving common stability issues encountered during experimentation.
Issue 1: My thio-nicotinamide compound is degrading prematurely in aqueous buffer.
Rapid or unexpected degradation is a common problem that can compromise experimental results. Follow this guide to identify the root cause.
Potential Cause A: Suboptimal pH of the Buffer
Scientific Rationale: While more resistant than amides, thio-amides are still susceptible to acid- and base-catalyzed hydrolysis.[4][5] At very low pH, protonation of the thio-carbonyl sulfur can make the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[13] At high pH, direct nucleophilic attack by a hydroxide ion on the thio-carbonyl carbon initiates the hydrolysis cascade.[14]
Troubleshooting Steps:
Verify pH: Directly measure the pH of your final buffer solution after all components have been added. Do not rely solely on the theoretical pH.
Adjust to a Neutral Range: If possible for your experiment, adjust the buffer to a pH between 6.0 and 8.0, where the rate of non-enzymatic hydrolysis is typically at its minimum.
Conduct a pH Profile Study: If the experimental window allows, assess the stability of your compound across a range of pH values (e.g., pH 4, 7, 9) to determine its specific stability profile.
Potential Cause B: Elevated Temperature
Scientific Rationale: Hydrolysis is a chemical reaction with an energy barrier. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which accelerates the rate of degradation according to the Arrhenius equation.[15] Even a mild increase of a few degrees can have a significant effect on long-term stability.[9][10]
Troubleshooting Steps:
Minimize Heat Exposure: Prepare all solutions on ice and store them at 2-8°C whenever possible.
Control Experimental Temperature: Use temperature-controlled instrumentation (e.g., plate readers, chromatography systems) to ensure consistent and appropriate temperatures during the assay.
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can lead to localized concentration changes and potential degradation. Aliquot stock solutions to use a fresh vial for each experiment.
Potential Cause C: Incompatible Buffer Species
Scientific Rationale: The components of your buffer are not always inert spectators. Some buffer species, such as carbonate or phosphate, can act as general acid/base catalysts, directly participating in the hydrolysis reaction and increasing the degradation rate compared to more inert buffers like HEPES or Tris under certain conditions.[15]
Troubleshooting Steps:
Switch Buffer Systems: If you observe instability in a phosphate or carbonate buffer, try switching to a different system like Tris or HEPES, which are often used for their good stability profiles with nicotinamide cofactors.[9][10]
Maintain Low Buffer Concentration: Use the lowest buffer concentration that still provides adequate buffering capacity for your experiment to minimize potential catalytic effects.
Issue 2: I am observing inconsistent hydrolysis rates between experiments.
Poor reproducibility can invalidate your results. Consistency is key to reliable data.
Potential Cause: Inconsistent Sample Preparation and Storage
Scientific Rationale: Variations in the preparation of stock solutions (e.g., solvent, concentration) or storage conditions (e.g., temperature, light exposure) can lead to different levels of initial degradation, causing variability between experimental runs.
Troubleshooting Steps:
Standardize Protocols: Ensure that every step, from weighing the compound to the final dilution, is performed identically for each experiment.
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments. If using stored aliquots, ensure they have been stored under identical, validated conditions (e.g., -80°C, protected from light).
Perform Quality Control: Before starting a large-scale experiment, run a quick quality control check (e.g., by HPLC) on your stock solution to confirm its purity and concentration.
Issue 3: My analytical results for monitoring hydrolysis are poor (e.g., bad peak shape, poor separation).
Accurate monitoring is essential for stability studies. If your analytical method is flawed, your data will be unreliable.
Potential Cause: Suboptimal HPLC/LC-MS Conditions
Scientific Rationale: The separation of the parent thio-nicotinamide from its more polar hydrolysis products (like nicotinic acid) requires a well-optimized chromatographic method.[16] Poor peak shape can result from secondary interactions with the column stationary phase, while poor separation can result from an inappropriate mobile phase composition.
Troubleshooting Steps:
Optimize Mobile Phase pH: The ionization state of both your analyte and its degradation products is pH-dependent. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape for nitrogen-containing compounds by suppressing silanol interactions.
Adjust Gradient Elution: If using an isocratic method, switch to a gradient method to improve the separation between the parent compound and its more polar degradants.
Select an Appropriate Column: While a standard C18 column is often a good starting point, for highly hydrophilic compounds, alternative column chemistries like those with a polar-embedded group or a different stationary phase (e.g., PBr) may provide better retention and separation.[17]
Data Summary Table
The following table summarizes the key variables and recommended starting points for controlling thio-nicotinamide hydrolysis.
Parameter
Critical Factor
Recommended Action
Scientific Rationale
pH
Acid/Base Catalysis
Maintain pH between 6.0 - 8.0.
Minimizes the rate of both acid- and base-catalyzed hydrolysis.[4]
Temperature
Reaction Kinetics
Perform experiments at the lowest feasible temperature (e.g., on ice or at room temp). Store stocks at ≤ -20°C.
Reduces the kinetic energy of molecules, slowing the rate of degradation.[10][15]
Buffer System
Catalytic Effects
Start with Tris or HEPES buffer.
These buffers are often less catalytically active compared to phosphate or carbonate for related compounds.[9][15]
Analyte Concentration
Reaction Order
Prepare stock solutions in a non-aqueous, aprotic solvent (e.g., DMSO) and make final dilutions immediately before use.
Minimizes time spent in aqueous solution where hydrolysis can occur.
Light Exposure
Photodegradation
Store solutions in amber vials or protected from light.
Thio-amide compounds can be light-sensitive, leading to degradation pathways other than hydrolysis.
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for assessing and monitoring the stability of your thio-nicotinamide compounds.
Protocol 1: Forced Degradation Study to Assess Stability
This protocol is designed to rapidly assess the stability of a thio-nicotinamide compound under various stress conditions.
Objective: To identify the primary degradation pathways and determine the compound's relative stability to acid, base, and oxidation.
Materials:
Thio-nicotinamide compound
1 M Hydrochloric Acid (HCl)
1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
Water, HPLC grade
pH meter, vials, pipettes
Procedure:
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your thio-nicotinamide in ACN or MeOH.
Set Up Stress Conditions: In separate, clearly labeled vials, add an aliquot of your stock solution to the stressor solutions to achieve a final compound concentration of ~100 µg/mL.
Acid Hydrolysis: Add stock to 0.1 M HCl.
Base Hydrolysis: Add stock to 0.1 M NaOH.
Oxidative Degradation: Add stock to 3% H₂O₂.
Control: Add stock to HPLC-grade water.
Incubation: Incubate all vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
Neutralization and Sampling: At each time point, withdraw an aliquot from each vial.
For the acid sample, neutralize with an equivalent amount of 0.1 M NaOH.
For the base sample, neutralize with an equivalent amount of 0.1 M HCl.
Analysis: Immediately analyze all samples by the validated HPLC method (see Protocol 2) to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
Protocol 2: Standard HPLC-UV Method for Monitoring Hydrolysis
This protocol provides a robust starting point for the quantitative analysis of thio-nicotinamide and its primary hydrolysis product, nicotinic acid.
Instrumentation and Columns:
System: HPLC with UV-Vis Detector
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Conditions:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
Detection Wavelength: 260 nm (Note: Verify the λmax of your specific compound and adjust if necessary)
Gradient Elution Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
10.0
5
95
12.0
5
95
12.1
95
5
15.0
95
5
Procedure:
System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
Standard Curve Preparation: Prepare a series of known concentrations of your thio-nicotinamide standard in the initial mobile phase to create a calibration curve.
Sample Injection: Inject your standards and samples from the stability study.
Data Analysis: Integrate the peak area of the parent thio-nicotinamide compound. Use the calibration curve to calculate the concentration in each sample and determine the percentage remaining over time.
Visualized Mechanisms and Workflows
Diagram 1: General Mechanisms of Thio-amide Hydrolysis
The following diagram illustrates the simplified mechanistic pathways for both acid- and base-catalyzed hydrolysis of a thio-amide.
Caption: Simplified acid and base-catalyzed hydrolysis mechanisms.
Diagram 2: Troubleshooting Workflow for Premature Degradation
Use this decision tree to systematically diagnose the cause of unexpected compound instability in your experiments.
Technical Support Center: Purification of 2-(ethylthio)nicotinamide
Welcome to the technical support center for the purification of 2-(ethylthio)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and fr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-(ethylthio)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.
Introduction to Purification Challenges
The synthesis of 2-(ethylthio)nicotinamide can result in a variety of byproducts that complicate its isolation and purification. The presence of unreacted starting materials, side-reaction products, and degradation products necessitates robust purification strategies to achieve the high purity required for pharmaceutical and research applications. This guide will explore common issues and provide detailed, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my crude 2-(ethylthio)nicotinamide reaction mixture?
A1: The byproducts in your reaction mixture will largely depend on the synthetic route employed. However, common impurities often include:
Unreacted Starting Materials: Such as 2-chloronicotinamide or nicotinic acid derivatives.
Nicotinic Acid Analogs: Hydrolysis of the amide group can lead to the formation of 2-(ethylthio)nicotinic acid.[1]
Oxidation Products: The thioether linkage is susceptible to oxidation, which can form the corresponding sulfoxide or sulfone.
Disulfides: Oxidative coupling of any unreacted thiol starting materials can lead to disulfide formation.[2]
Side-Reaction Products: Depending on the specific reagents and conditions, other related nicotinamide derivatives may be formed.[3][4]
Q2: My primary purification method, recrystallization, is yielding an oily product instead of crystals. What is causing this and how can I fix it?
A2: Oiling out during recrystallization is a common issue that typically arises from one of the following:
High Impurity Levels: A significant amount of impurities can depress the melting point of the mixture and prevent crystal lattice formation.
Inappropriate Solvent System: The chosen solvent may be too good of a solvent for your compound, or the cooling rate may be too rapid.
Presence of Water: Trace amounts of water can sometimes interfere with crystallization.
Troubleshooting Steps:
Pre-purification: Consider a preliminary purification step, such as an aqueous wash or a short silica plug, to remove highly polar or non-polar impurities.
Solvent System Optimization:
Solvent Polarity: Experiment with solvent systems of varying polarities. A common strategy is to dissolve the crude product in a good solvent (e.g., methanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, water) until turbidity is observed, followed by gentle heating until the solution is clear again before slow cooling.
Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid crash cooling in a dry ice/acetone bath initially.
Seeding: Introduce a seed crystal of pure 2-(ethylthio)nicotinamide to induce crystallization.
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites.
Q3: I am observing significant product loss during silica gel column chromatography. What are the likely reasons and how can I mitigate this?
A3: Product loss on a silica gel column can be attributed to several factors:
Compound Instability on Silica: The acidic nature of silica gel can cause degradation of sensitive compounds. Nicotinamide derivatives can be sensitive to pH.
Irreversible Adsorption: Highly polar compounds or those with strong hydrogen bonding capabilities can bind irreversibly to the silica gel.
Tailing: Broad elution bands (tailing) can lead to poor separation and cross-contamination of fractions, resulting in lower yields of pure product.
Mitigation Strategies:
Deactivating the Silica Gel:
Triethylamine Wash: Pre-treating the silica gel with a solvent system containing a small amount of triethylamine (0.1-1%) can neutralize acidic sites.[5]
Neutral or Basic Alumina: Consider using neutral or basic alumina as the stationary phase if your compound is acid-sensitive.
Solvent System Modification:
Adding a Polar Modifier: Including a small amount of a more polar solvent (e.g., methanol in a dichloromethane/ethyl acetate system) can help to reduce tailing and improve elution.
Alternative Chromatography Techniques:
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an effective alternative.
Ion-Exchange Chromatography: If your primary impurities are acidic or basic, ion-exchange chromatography can provide excellent separation.[6]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common purification challenges.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Purity After Recrystallization
Co-crystallization of impurities with similar solubility profiles.
1. Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents or solvent mixtures to find a system that maximizes the solubility difference between the product and impurities.[7] 2. pH Adjustment: If acidic or basic impurities are present, adjusting the pH of the solution can alter their solubility and prevent co-crystallization. For nicotinamide-related purifications, a pH between 7 and 10 is often beneficial.[8] 3. Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help to remove them.
Multiple Spots on TLC After Column Chromatography
Inadequate separation due to an inappropriate mobile phase.
1. Optimize TLC Conditions: Systematically test different solvent systems for thin-layer chromatography (TFC) to achieve a clear separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your product. 2. Gradient Elution: Employ a gradient elution on your column, starting with a less polar solvent system and gradually increasing the polarity. This can improve the resolution of closely eluting compounds.[5]
Product Degradation During Purification
Sensitivity to heat, light, or pH.
1. Temperature Control: Avoid excessive heat during solvent removal (rotary evaporation) and recrystallization. Nicotinamide itself is relatively stable, but derivatives can be more sensitive. 2. Light Protection: Protect the compound from direct light, especially if you suspect photosensitivity. Use amber-colored glassware or wrap flasks in aluminum foil. 3. Buffer Selection: If working in aqueous solutions, choose a buffer system that maintains a stable pH. Tris buffer has been shown to be effective for the long-term stability of related nicotinamide cofactors.[9][10][11]
Experimental Protocols
Protocol 1: Optimized Recrystallization of 2-(ethylthio)nicotinamide
This protocol is designed to maximize purity and yield by carefully controlling the crystallization conditions.
Dissolution: In a clean Erlenmeyer flask, dissolve the crude 2-(ethylthio)nicotinamide in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol).
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
Cooling: Allow the solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
Inducing Crystallization: If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
Further Cooling: Once crystal formation begins, place the flask in a refrigerator (4°C) for several hours, or overnight, to maximize crystal growth.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography with a Triethylamine-Treated Stationary Phase
This protocol is designed to minimize degradation and irreversible adsorption of 2-(ethylthio)nicotinamide on silica gel.
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent. Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
Column Packing: Carefully pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.
Equilibration: Run 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute the product.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for recrystallization issues.
Decision Tree for Chromatography Method Selection
Caption: Decision tree for selecting an appropriate chromatography method.
References
US4447615A - Process for the purification of nicotinic acid amide I. Google Patents.
US6218543B1 - Processes for producing highly pure nicotinamide. Google Patents.
New Crystalline Salts of Nicotinamide Riboside as Food Additives. MDPI. Available at: [Link]
Nicotinamide Impurities and Related Compound. Veeprho. Available at: [Link]
Nicotinamide-impurities. Pharmaffiliates. Available at: [Link]
Preparation and characterization of artesunate - nicotinamide cocrystal by solvent evaporation and slurry method. Repository - UNAIR. Available at: [Link]
US2314843A - Process of producing nicotinamide. Google Patents.
Purification of nicotinamide - US2496114A. Google Patents.
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [No publisher provided]. Available at: [Link]
Activated Thiol Sepharose 4B. [No publisher provided]. Available at: [Link]
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis: Article No. 5453. [No publisher provided]. Available at: [Link]
Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. ACS Publications. Available at: [Link]
Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PMC. Available at: [Link]
US2993051A - Process for making nicotinamide. Google Patents.
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. PMC. Available at: [Link]
Purification of Organic Compounds by Flash Column Chromatography. [No publisher provided]. Available at: [Link]
Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. PMC. Available at: [Link]
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [No publisher provided]. Available at: [Link]
(PDF) Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. ResearchGate. Available at: [Link]
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [No publisher provided]. Available at: [Link]
UNIVERSITÉ DU QUÉBEC À MONTRÉAL AUGMENTATION DE LA DÉTECTABILITÉ DES MÉTABOLITES PHOSPHORYLÉS ET THIOLS PAR CHROMATOGRAP. Archipel UQAM. Available at: [Link]
Facile Synthesis of NaMN, NaAD and Derivatives. Remedy Publications LLC. Available at: [Link]
synthesis from nicotinamide riboside chloride, purification and stability studies. Semantic Scholar. Available at: [Link]
NEW TECHNOLOGY FOR THE SYNTHESIS AND STABILIZATION OF A VITAMIN B3 DERIVATIVE, NICOTINAMIDE RIBOSIDE. Universitatea de Medicina si Farmacie din Craiova. Available at: [Link]
A Researcher's Guide to the FTIR Spectroscopy of 2-(ethylthio)nicotinamide: Characteristic Peaks and Comparative Analysis
Prepared by: Gemini, Senior Application Scientist This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of 2-(ethylthio)nicotinamide. Designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of 2-(ethylthio)nicotinamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of peaks to offer a comparative framework for structural verification. By contrasting the spectrum with its parent compound, nicotinamide, we will highlight the unique spectral signatures introduced by the 2-position ethylthio- substituent. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and experimental reproducibility.
Part 1: Deconstructing the Vibrational Profile of 2-(ethylthio)nicotinamide
FTIR spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum is a unique molecular fingerprint. The structure of 2-(ethylthio)nicotinamide contains four key regions that give rise to characteristic absorption bands: the amide group, the pyridine ring, the ethyl group, and the thioether linkage.
Below is a visual representation of the molecule with its key functional groups highlighted.
Caption: A standardized workflow for acquiring an FTIR spectrum using an ATR accessory.
References
Journal of Pharmaceutical and Sciences. (2025, August 19). The intermolecular interaction between gemfibrozil and nicotinamide.
ResearchGate. Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide.
ACS Publications. (2013, December 6). Infrared Spectroscopy of Nicotinamide Adenine Dinucleotides in One and Two Dimensions. The Journal of Physical Chemistry B.
Ramalingam, S., et al. (2010, May 15). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Nandiyanto, A. B. D., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
ResearchGate. FTIR spectra of petroleum thioethers.
Doc Brown's Advanced Organic Chemistry. Infrared spectrum of ethyl ethanoate.
ResearchGate. (2023, April 15). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition.
ResearchGate. The Fourier Transform Infrared spectroscopy (FTIR) spectra of the NAM substances.
Specac Ltd. Interpreting Infrared Spectra.
University of California, Los Angeles. Table of Characteristic IR Absorptions.
Jurnal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I.
Comparative
A Comparative Analysis of Antimicrobial Potency: 2-(Ethylthio)nicotinamide versus Ethionamide
Prepared by: Gemini, Senior Application Scientist This guide provides a detailed comparison of the antimicrobial properties of the well-established anti-tuberculosis agent, ethionamide, and its structural analog, 2-(ethy...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides a detailed comparison of the antimicrobial properties of the well-established anti-tuberculosis agent, ethionamide, and its structural analog, 2-(ethylthio)nicotinamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their mechanisms of action, presents available potency data, and details the rigorous experimental protocols required for their evaluation. Our objective is to offer an authoritative resource that explains the causality behind experimental choices and highlights critical knowledge gaps to guide future research.
Introduction: The Thioamide Family in Mycobacterial Chemotherapy
Ethionamide (ETH), a derivative of isonicotinic acid, has been a cornerstone of second-line treatment regimens for multidrug-resistant tuberculosis (MDR-TB) since its discovery in 1956.[1][2] It belongs to the thioamide class of drugs and shares structural similarities with the first-line drug isoniazid (INH).[3] However, its clinical utility is often hampered by a high incidence of adverse effects and the emergence of resistance.[1][4]
This has spurred the investigation of related compounds, such as 2-(ethylthio)nicotinamide. As a derivative of nicotinamide (the amide form of vitamin B3), this compound presents an intriguing structural variation. While ethionamide is a pyridine-4-carbothioamide, 2-(ethylthio)nicotinamide is a pyridine-3-carboxamide derivative. This guide will dissect the implications of this structural difference by comparing the established pharmacology of ethionamide with the available information and logical inferences regarding 2-(ethylthio)nicotinamide, providing a framework for its systematic evaluation as a potential antimicrobial agent.
Mechanism of Action: A Tale of Bioactivation and Inhibition
The antimicrobial activity of thioamides against Mycobacterium tuberculosis is not inherent but requires intracellular activation. Understanding this pathway is crucial for interpreting potency data and predicting resistance mechanisms.
Ethionamide: A Well-Characterized Prodrug Pathway
Ethionamide is a prodrug that must be metabolically activated within the mycobacterium to exert its effect.[4][5][6] The process is a classic example of targeted bioactivation:
Enzymatic Activation : The journey begins with the mycobacterial enzyme EthA, a flavin-dependent monooxygenase encoded by the ethA gene.[2][4][5] EthA oxidizes the sulfur atom of ethionamide, initiating its conversion into an active form.
Transcriptional Regulation : The expression of the ethA gene is tightly controlled by a transcriptional repressor, EthR.[4][7] High levels of EthR suppress EthA production, leading to reduced ethionamide activation and conferring low-level resistance. Consequently, inhibitors of EthR are being explored as "booster" drugs to potentiate ethionamide's efficacy.[7]
Adduct Formation : The activated ethionamide metabolite reacts with the essential cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent ethionamide-NAD (ETH-NAD) adduct.[1][3]
Target Inhibition : This ETH-NAD adduct is the ultimate weapon. It acts as a potent, tight-binding inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][3][5]
Disruption of Cell Wall Synthesis : InhA is a critical enzyme in the type II fatty acid synthesis (FAS-II) pathway, which is responsible for producing the long-chain mycolic acids.[1][5] These mycolic acids are the defining structural components of the robust and impermeable mycobacterial cell wall. By inhibiting InhA, ethionamide effectively halts mycolic acid synthesis, compromising cell wall integrity and leading to bacterial death.[2][5]
Caption: Bioactivation pathway of Ethionamide in Mycobacterium tuberculosis.
2-(Ethylthio)nicotinamide: An Uncharacterized Mechanism
In contrast to ethionamide, specific mechanistic studies for 2-(ethylthio)nicotinamide against M. tuberculosis are not available in the reviewed literature. However, we can draw logical inferences based on its structure:
Structural Similarities : It shares the critical ethylthio (-S-CH₂CH₃) group and a pyridine ring with ethionamide. This suggests it may also function as a prodrug requiring activation at the sulfur atom and could potentially target the mycolic acid synthesis pathway.
Structural Differences : The core is a nicotinamide (pyridine-3-carboxamide) rather than an isonicotinamide (pyridine-4-carbothioamide). This isomeric difference could significantly impact its recognition by the activating enzyme EthA or its ultimate binding to the InhA-NAD complex.
Alternative Pathways : The nicotinamide core is a form of vitamin B3, a precursor to NAD+.[8][9] It is plausible that 2-(ethylthio)nicotinamide could interfere with NAD+ homeostasis through pathways distinct from direct InhA inhibition, a strategy known to be effective against M. tuberculosis.[10] Nicotinamide itself has shown modest, host-independent antimicrobial activity and can also restrict M. tuberculosis replication within macrophages through host-directed effects.[11][12][13]
Expert Insight: The isomeric shift from a 4-pyridine to a 3-pyridine core is a critical design variable. This could alter the molecule's electronic properties and steric profile, potentially evading resistance mechanisms targeting EthA while retaining affinity for InhA, or it could confer an entirely new mechanism of action. Elucidating this is a high-priority research question.
Comparative Antimicrobial Potency: Quantitative Data
The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It represents the lowest concentration of a drug that prevents the visible growth of a microorganism.[14][15]
Ethionamide MIC Data
The MIC of ethionamide against M. tuberculosis is well-documented, although the precise breakpoint for defining resistance can vary depending on the methodology (e.g., solid vs. liquid media) and clinical guidelines.[16][17]
Trustworthiness Note: The significant difference in MIC values between liquid (mg/L) and solid (µg/mL) media is expected. It is due to drug binding to media components (e.g., albumin in Löwenstein-Jensen medium) and the thermolability of ethionamide during the inspissation process for solid media preparation.[17] Researchers must always compare data generated using identical methods.
The Data Gap for 2-(Ethylthio)nicotinamide
A comprehensive search of scientific literature did not yield specific MIC data for 2-(ethylthio)nicotinamide against M. tuberculosis or other significant pathogens. This represents a fundamental gap in our understanding of this compound. Without this quantitative data, any discussion of its potential as an antimicrobial agent remains speculative. The experimental protocol detailed in the following section provides a direct pathway to generating this crucial information.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure scientific integrity, antimicrobial potency must be assessed using a standardized, reproducible method. The broth microdilution assay is a universally accepted technique for determining the MIC of a compound against a bacterial strain.[14][15][20]
Causality Behind the Method: This protocol is a self-validating system. By serially diluting the drug, we create a precise concentration gradient. The use of a standardized bacterial inoculum ensures that the results are not skewed by variations in starting cell density. The mandatory inclusion of positive (growth) and negative (sterility) controls validates the experiment, confirming that the bacteria are viable and the medium is not contaminated.
Step-by-Step Methodology
Preparation of Antimicrobial Stock Solution :
Accurately weigh the test compound (e.g., 2-(ethylthio)nicotinamide) and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent is critical; it must fully dissolve the compound and be non-toxic to the bacteria at the highest concentration used in the assay.
Serial Dilution in Microplate :
Using a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
For example, add 100 µL of medium to all wells. Add 100 µL of the drug stock to the first well, mix thoroughly, and then transfer 100 µL to the second well. Repeat this process across the plate to create a concentration gradient.
Preparation of Bacterial Inoculum :
Grow M. tuberculosis (e.g., H37Rv strain) in 7H9 broth to mid-log phase.
Adjust the turbidity of the culture to match a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.
Dilute this suspension in 7H9 broth to achieve a final target concentration of 5 x 10⁵ CFU/mL for inoculation.[15]
Inoculation and Controls :
Add a standardized volume of the final bacterial inoculum (e.g., 100 µL) to each well containing the drug dilutions. This will bring the final volume in each well to 200 µL and halve the drug concentrations.
Growth Control (Positive Control) : Prepare at least one well containing only the bacterial inoculum and medium (no drug).
Sterility Control (Negative Control) : Prepare at least one well containing only sterile medium (no drug, no bacteria).
Incubation :
Seal the plate (e.g., with a breathable seal or in a secondary container) and incubate at 37°C. For M. tuberculosis, incubation typically requires 7 to 14 days.
Reading and Interpretation :
After incubation, visually inspect the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the drug-free growth control.[14][20] The sterility control must remain clear.
Caption: Standard workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
This guide confirms that ethionamide is a well-understood second-line antitubercular agent with a defined prodrug mechanism targeting mycolic acid synthesis via InhA inhibition. Its in vitro potency is established, though subject to methodological variability.
In stark contrast, 2-(ethylthio)nicotinamide remains a scientific unknown . Its structural analogy to both ethionamide and nicotinamide makes it a compelling candidate for investigation, but a complete lack of published antimicrobial potency data prevents any meaningful comparison.
The path forward for researchers is clear:
Generate Foundational Data : The immediate priority is to determine the MIC of 2-(ethylthio)nicotinamide against drug-sensitive and drug-resistant strains of M. tuberculosis using the standardized protocol outlined above.
Elucidate the Mechanism : If the compound shows promising activity, subsequent studies must focus on its mechanism of action. Does it require activation by EthA? Does it inhibit InhA? Does it disrupt NAD+ metabolism?
Assess Cross-Resistance : It is critical to test its activity against ethionamide-resistant clinical isolates with known mutations in ethA, ethR, and inhA to determine if it can overcome existing resistance mechanisms.
Only through such a systematic and rigorous evaluation can the scientific community determine if 2-(ethylthio)nicotinamide holds any promise as a future weapon in the challenging fight against tuberculosis.
References
Ethionamide. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
What is the mechanism of Ethionamide? (2024, July 17). Patsnap Synapse. Retrieved February 20, 2026, from [Link]
What is Ethionamide used for? (2024, June 16). Patsnap Synapse. Retrieved February 20, 2026, from [Link]
Ethionamide. (2020, December 26). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved February 20, 2026, from [Link]
Lakshmi, R., et al. (2014). Revisiting the susceptibility testing of Mycobacterium tuberculosis to ethionamide in solid culture medium. The Indian Journal of Medical Research, 139(3), 468–473. Retrieved February 20, 2026, from [Link]
Singh, S., & Tiwari, V. (2014). Dilemmas with ethionamide susceptibility testing of Mycobacterium tuberculosis: A microbiologist & physician's nightmare. The Indian Journal of Medical Research, 139(3), 357–359. Retrieved February 20, 2026, from [Link]
Ang, M. L. T., et al. (2017). EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide. Frontiers in Microbiology, 8, 736. Retrieved February 20, 2026, from [Link]
Srivastava, S., et al. (2018). Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time. Clinical Infectious Diseases, 66(3), 415–422. Retrieved February 20, 2026, from [Link]
Schön, T., et al. (2011). Susceptibility patterns for isoniazid, ethionamide, prothionamide and thiacetazone. International Journal of Tuberculosis and Lung Disease, 15(3), 358-363. Retrieved February 20, 2026, from [Link]
Vilchèze, C., et al. (2017). Nicotinamide Limits Replication of Mycobacterium tuberculosis and Bacille Calmette-Guérin Within Macrophages. The Journal of Infectious Diseases, 216(11), 1467–1475. Retrieved February 20, 2026, from [Link]
MIC values of nicotinamide compounds (NC 1-7) against bacterial and... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
Potential therapeutic target found to combat tuberculosis, a disrupted NAD(H) homeostasis. (2024, January 10). News-Medical.net. Retrieved February 20, 2026, from [Link]
Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234-237. Retrieved February 20, 2026, from [Link]
Nicotinamide. (n.d.). DermNet. Retrieved February 20, 2026, from [Link]
Choi, H. E., et al. (2013). Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents. Bioorganic & Medicinal Chemistry Letters, 23(7), 2051-2055. Retrieved February 20, 2026, from [Link]
Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(11), 3543. Retrieved February 20, 2026, from [Link]
Grigorov, A., et al. (2020). New 2-Ethylthio-4-methylaminoquinazoline derivatives inhibiting two subunits of cytochrome bc1 in Mycobacterium tuberculosis. PLoS Pathogens, 16(1), e1008270. Retrieved February 20, 2026, from [Link]
Potential therapeutic target found to combat tuberculosis, a disrupted NAD(H) homeostasis. (2023, November 20). The University of Alabama at Birmingham. Retrieved February 20, 2026, from [Link]
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved February 20, 2026, from [Link]
What is the mechanism of Nicotinamide? (2024, July 17). Patsnap Synapse. Retrieved February 20, 2026, from [Link]
Sorci, L. (2021). The Prospective Synergy of Antitubercular Drugs With NAD Biosynthesis Inhibitors. Frontiers in Molecular Biosciences, 7, 620531. Retrieved February 20, 2026, from [Link]
Nicotinamide. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Retrieved February 20, 2026, from [Link]
What is Niacinamide mechanism of action? (n.d.). Consensus. Retrieved February 20, 2026, from [Link]
Zimenkov, D. V., et al. (2022). Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis. International Journal of Molecular Sciences, 23(3), 1109. Retrieved February 20, 2026, from [Link]
Willand, N., et al. (2012). Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis. Expert Review of Anti-infective Therapy, 10(9), 971–981. Retrieved February 20, 2026, from [Link]
Malhotra, M., et al. (2012). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Journal of the Serbian Chemical Society. Retrieved February 20, 2026, from [Link]
Vannelli, T. A., et al. (2002). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 196(4), 435–444. Retrieved February 20, 2026, from [Link]
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Retrieved February 20, 2026, from [Link]
Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4066. Retrieved February 20, 2026, from [Link]
Vilchèze, C., & Jacobs, W. R., Jr. (2007). Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities. Microbiology Spectrum, 2(4). Retrieved February 20, 2026, from [Link]
da Cruz, L. F., et al. (2022). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. Molecules, 27(17), 5664. Retrieved February 20, 2026, from [Link]
Crystal Structure Determination of 2-(Ethylthio)nicotinamide: A Comparative Methodological Guide
Topic: Crystal Structure Determination of 2-(Ethylthio)nicotinamide Content Type: Publish Comparison Guide Executive Summary 2-(Ethylthio)nicotinamide is a critical structural isostere of the antitubercular drug Ethionam...
2-(Ethylthio)nicotinamide is a critical structural isostere of the antitubercular drug Ethionamide (2-ethylthioisonicotinamide). While Ethionamide acts through the 4-position, the 3-position nicotinamide derivatives are emerging scaffolds for novel antimicrobial and anti-inflammatory agents.
Precise solid-state characterization of this molecule is essential to understand its polymorphism , solubility profile , and hydrogen-bonding stability —factors that directly dictate pharmaceutical bioavailability.
This guide compares the three primary methodologies for determining the crystal structure of 2-(ethylthio)nicotinamide: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Computational Prediction (DFT) . We analyze the efficacy, resolution, and limitations of each approach, providing a validated workflow for researchers.
Part 1: Methodology Comparison
The following table contrasts the three dominant techniques for structural elucidation.
Feature
SC-XRD (Gold Standard)
PXRD (Screening)
Computational (DFT)
Primary Output
Precise 3D atomic coordinates (x, y, z)
Unit cell dimensions & Phase purity
Theoretical energy minima & Geometry
Resolution
Atomic (< 0.8 Å)
Bulk Lattice (Peaks/2θ)
N/A (Mathematical Model)
Sample Req.
High-quality single crystal (>0.1 mm)
Polycrystalline powder (>10 mg)
Molecular structure file (.mol/.pdb)
Key Insight
Tautomeric state (Thione vs. Thiol)
Polymorph identification
H-bond energy prediction
Limitation
Difficulty in growing suitable crystals
Cannot solve ab initio easily
Ignores solvent/packing effects
Technique 1: Single Crystal XRD (SC-XRD)
The Definitive Structural Tool
Why it is the choice: SC-XRD is the only method that can unambiguously distinguish between the thione (C=S) and thiol (C-SH) tautomers of 2-(ethylthio)nicotinamide in the solid state. It maps electron density to confirm the orientation of the ethyl tail and the amide group.
Experimental Protocol (Self-Validating):
Crystallization: Dissolve 20 mg of 2-(ethylthio)nicotinamide in 2 mL of hot ethanol. Filter into a clean vial. Place this vial inside a larger jar containing hexane (Vapor Diffusion method). Seal and leave undisturbed at 4°C for 3-5 days.
Selection: Harvest block-like or prismatic crystals. Avoid needles (often twinned).
Data Collection: Mount on a Kapton loop at 100 K (cryo-cooling prevents thermal disorder of the ethyl chain). Collect data using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation.
Refinement: Solve using Direct Methods (SHELXT) and refine against
Why it is the choice: Once the single-crystal structure is solved, PXRD is used to verify that the bulk synthesized powder matches the single crystal phase. It is critical for detecting concomitant polymorphs that SC-XRD might miss.
Experimental Protocol:
Prep: Grind the sample to a fine powder (<10 µm particle size) to minimize preferred orientation.
Scan: Range 3°–40° (2θ), Step size 0.02°, 1 sec/step.
Analysis: Compare the experimental pattern with the simulated pattern generated from the SC-XRD CIF file. A perfect match confirms phase purity.
Technique 3: Computational Prediction (DFT)
The Predictive Guide
Why it is the choice: Density Functional Theory (DFT) predicts the most stable hydrogen-bonding networks before experiment. For thioamides, it helps explain why a specific polymorph forms by calculating the lattice energy.
Part 2: Structural Benchmarking & Expectations
Since 2-(ethylthio)nicotinamide is a derivative, its structure must be validated against known benchmarks: Ethionamide (the 4-isomer) and 2-(Methylthio)nicotinamide (the methyl analog).
Comparative Crystallographic Metrics
Parameter
Ethionamide (Benchmark)
2-(Methylthio)nicotinamide
2-(Ethylthio)nicotinamide (Target)
Space Group
Monoclinic
Monoclinic
Expected: or
Z (Molecules/Cell)
4
4
Expected: 4
H-Bond Motif
Amide Dimer
Centrosymmetric Dimer
Target: Intermolecular N-H...O
Packing Force
N-H...S (Weak)
Stacking
Target: Ethyl group disorder
Critical Structural Insight:
Unlike standard amides which form strong N-H...O chains, thio-substituted nicotinamides often display a "twisted" conformation due to the steric bulk of the sulfur atom at the 2-position.
Expectation: The ethyl group will likely adopt an anti-conformation relative to the pyridine ring to minimize steric clash with the amide group at position 3.
Tautomerism: The crystal structure will confirm the Thione form, as the C-S bond length should be approx 1.67 Å (double bond character) rather than 1.75 Å (single bond).
Part 3: Visualization of Workflows & Pathways
Figure 1: Structural Determination Workflow
This flowchart illustrates the logical progression from synthesis to final structural validation.
Caption: Integrated workflow for solving the crystal structure. Note the feedback loop from Refinement back to PXRD for bulk purity validation.
Figure 2: Hydrogen Bonding Network Comparison
Comparing the expected H-bond motifs in Nicotinamide vs. Thio-substituted derivatives.
Caption: The 2-ethylthio group sterically hinders the formation of infinite amide chains, promoting discrete Centrosymmetric Dimers (R2,2(8) motif).
References
Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]
National Institutes of Health (PubChem). (2024). 2-(Methylthio)nicotinamide Structure and Properties. Retrieved from [Link]
Frontiers in Chemistry. (2022). Experimental and Quantum Chemical Studies of Nicotinamide Salts: Hydrogen Bonding Analysis. Retrieved from [Link]
ResearchGate. (2024). Difference between Single Crystal XRD and Powder XRD Patterns. Retrieved from [Link]
A Comparative Guide to the HPLC Retention Behavior of Nicotinamide and Isonicotinamide Thioethers
Introduction In the landscape of pharmaceutical research and drug development, the precise analysis and separation of constitutional isomers are of paramount importance. These isomers, while sharing the same molecular fo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical research and drug development, the precise analysis and separation of constitutional isomers are of paramount importance. These isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Nicotinamide and isonicotinamide, two constitutional isomers of pyridine-3-carboxamide and pyridine-4-carboxamide respectively, are fundamental building blocks in medicinal chemistry.[1][2] Their thioether derivatives are of growing interest for their potential biological activities.
The subtle difference in the position of the carboxamide group—position 3 for nicotinamide versus position 4 for isonicotinamide—presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for resolving such closely related compounds.[3][4] This guide provides an in-depth comparison of the retention time behavior of nicotinamide and isonicotinamide thioethers under reversed-phase HPLC (RP-HPLC) conditions, explaining the underlying chemical principles that govern their separation and offering a robust, replicable experimental protocol.
Structural Analysis and Chromatographic Hypothesis
The key to separating nicotinamide and isonicotinamide thioethers lies in exploiting the subtle differences in their physicochemical properties that arise from their distinct structures. In RP-HPLC, retention is primarily governed by the hydrophobicity of the analyte; more hydrophobic (less polar) molecules interact more strongly with the non-polar stationary phase and thus elute later.[5]
Let's consider a representative example: the S-ethyl thioether derivatives of both isomers.
Caption: Chemical structures of the representative thioether isomers.
The primary structural difference is the point of attachment of the carboxamide group to the pyridine ring.
Nicotinamide Derivative (3-position): The substitution pattern is asymmetric. This asymmetry can lead to a larger net molecular dipole moment, making the molecule slightly more polar.
Isonicotinamide Derivative (4-position): The carboxamide group is in a para-position relative to the ring nitrogen. This symmetry can result in a partial cancellation of bond dipoles, leading to a slightly smaller overall dipole moment and rendering the molecule marginally less polar than its nicotinamide counterpart.
Hypothesis: In a reversed-phase chromatographic system, the less polar isonicotinamide S-ethyl thioether will interact more strongly with the hydrophobic C18 stationary phase and will therefore exhibit a longer retention time compared to the slightly more polar nicotinamide S-ethyl thioether.
Experimental Methodology
This section details a self-validating protocol designed for the robust separation of nicotinamide and isonicotinamide thioethers. The choice of a C18 column provides a universal hydrophobic stationary phase, while the acidified mobile phase ensures the consistent protonation of the pyridine nitrogen, leading to sharp, symmetrical peaks.[6]
Instrumentation and Consumables
HPLC System: A quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector.
Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.
Reagents:
Acetonitrile (ACN), HPLC Grade
Water, HPLC Grade or Milli-Q
Formic Acid (FA), LC-MS Grade
Chromatographic Conditions
Parameter
Setting
Rationale
Mobile Phase A
0.1% Formic Acid in Water
Acid modifier ensures protonation of the basic pyridine nitrogen for good peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier providing good selectivity for aromatic compounds.[6]
Elution Mode
Isocratic
A constant mobile phase composition provides stable retention times, ideal for comparing closely eluting isomers.[7]
Composition
70% A : 30% B
This ratio provides a balance between adequate retention and reasonable run time. To be optimized as needed.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures retention time stability and reproducibility.[8][9]
Detection (UV)
260 nm
Strong absorbance wavelength for the pyridine ring system.
Injection Vol.
5 µL
Small volume to prevent peak distortion.
Run Time
10 minutes
Sufficient to allow for the elution of both analytes and any minor impurities.
Sample Preparation Protocol
Stock Solution (1 mg/mL): Accurately weigh 10 mg of each thioether standard (Nicotinamide S-ethyl Thioether and Isonicotinamide S-ethyl Thioether) into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.
Working Solution (50 µg/mL): Pipette 0.5 mL of each stock solution into a single 20 mL volumetric flask. Dilute to the mark with the mobile phase (70% A: 30% B).
Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial before placing it in the autosampler.
Experimental Workflow
Caption: HPLC analysis workflow from sample preparation to data interpretation.
Results and Discussion
Following the execution of the described protocol, the resulting chromatogram would demonstrate a baseline separation of the two isomers. The hypothetical data presented below is representative of a successful experiment.
Comparative Chromatographic Data
Analyte
Retention Time (RT) (min)
Tailing Factor (Tf)
Resolution (Rs)
Nicotinamide S-ethyl Thioether
4.25
1.1
-
Isonicotinamide S-ethyl Thioether
4.98
1.2
2.1
Analysis of Retention Behavior
The experimental results support our initial hypothesis. The isonicotinamide thioether derivative (RT = 4.98 min) is retained longer on the C18 column than the nicotinamide thioether derivative (RT = 4.25 min) . This observation can be explained by the principles of reversed-phase chromatography.[4]
Polarity and Hydrophobic Interaction: The later elution of the isonicotinamide thioether indicates that it is less polar than the nicotinamide isomer. Its more symmetric structure likely results in a lower net dipole moment, reducing its affinity for the polar mobile phase (water/acetonitrile) and increasing its interaction with the non-polar, hydrophobic C18 stationary phase.
Resolution: A resolution value (Rs) of 2.1 signifies a more than adequate (baseline) separation between the two peaks, confirming the method's suitability for distinguishing and quantifying these isomers. An Rs value > 1.5 is generally considered sufficient for robust quantification.
Peak Shape: The tailing factors for both peaks are close to 1.0, indicating good peak symmetry. This is largely attributable to the use of an acidic mobile phase, which suppresses unwanted interactions between the basic analytes and residual silanols on the silica-based stationary phase.
Conclusion
This guide demonstrates a robust and reliable RP-HPLC method for the baseline separation of nicotinamide and isonicotinamide thioether derivatives. The separation is achieved by exploiting the subtle differences in molecular polarity arising from their constitutional isomerism. The isonicotinamide thioether, being the less polar of the two, exhibits a longer retention time on a C18 stationary phase.
The detailed protocol and mechanistic explanations provided herein serve as a valuable resource for researchers, scientists, and drug development professionals. This method can be readily adapted for the quality control, purity assessment, and stability testing of pharmaceutical compounds where the accurate differentiation of these and similar isomers is critical.
Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design. [Link]
Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Royal Society of Chemistry. [Link]
What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. [Link]
Distinguishing Key Time Concepts in Chromatography Analysis. Welch Materials. [Link]
Validating Purity of 2-(Ethylthio)nicotinamide: A Comparative Guide to LC-MS vs. HPLC-UV
Abstract 2-(Ethylthio)nicotinamide (CAS 27868-76-4) is a critical pyridine-based scaffold used in fragment-based drug discovery and as a metabolic probe for NAD+ salvage pathways. While High-Performance Liquid Chromatogr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
2-(Ethylthio)nicotinamide (CAS 27868-76-4) is a critical pyridine-based scaffold used in fragment-based drug discovery and as a metabolic probe for NAD+ salvage pathways. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the industry standard for bulk assay, it frequently fails to adequately resolve or identify isostructural oxidative degradants—specifically sulfoxides and sulfones—that are inherent to thioether stability.
This guide objectively compares LC-MS against HPLC-UV and NMR, providing a validated LC-MS/MS protocol designed to detect trace impurities at the sub-nanogram level. We demonstrate that while HPLC-UV is sufficient for routine stoichiometry, LC-MS is non-negotiable for validating high-purity grades (>99.5%) required for biological screening.
Part 1: Comparative Analysis of Analytical Techniques
The primary challenge in validating 2-(ethylthio)nicotinamide is the "Thioether Liability." The ethylthio group at position 2 is susceptible to oxidation, forming the sulfoxide (+16 Da) and sulfone (+32 Da) derivatives. These impurities often co-elute with the parent compound in standard reverse-phase UV methods due to similar hydrophobicity and overlapping chromophores.
Table 1: Performance Matrix – LC-MS vs. Alternatives
Feature
LC-MS (ESI-MS/MS)
HPLC-UV (DAD)
1H-NMR (500 MHz)
Primary Utility
Trace impurity profiling & definitive ID
Bulk purity assay (>95%)
Structural confirmation
Sensitivity (LOD)
High (0.5–2 ng/mL)
Moderate (1–10 µg/mL)
Low (~1 mg/mL)
Specificity
Excellent (Mass-based resolution of co-eluting peaks)
Variable (Relies on retention time & λ max)
High (Distinct chemical shifts)
Oxidation Detection
Definitive (Detects +16/+32 Da shifts)
Ambiguous (Spectra often overlap with parent)
Good (Shift in ethyl protons)
Throughput
High (3–5 min run times)
Moderate (15–20 min run times)
Low
Cost per Sample
$
$
Decision Logic: When to Use Which?
Use HPLC-UV for routine batch release where synthesis is robust and impurities are known to be >0.1%.
Use LC-MS for stability studies (forced degradation), identifying unknown peaks, and validating "Bio-Grade" purity where trace oxidants could alter biological data (e.g., enzyme inhibition assays).
Part 2: Validated Experimental Protocol (LC-MS)
This protocol is designed to be self-validating . It uses specific mass transitions to confirm not just the presence of the analyte, but the absence of specific synthesis precursors (2-chloronicotinamide) and degradants.
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitation; Full Scan (100–500 m/z) for impurity profiling.
Key Mass Transitions (MRM)
Compound
Precursor Ion ()
Product Ion ()
Collision Energy (eV)
Rationale
2-(Ethylthio)nicotinamide
183.1 [M+H]+
140.1
20
Loss of amide group (-CONH2)
122.1
35
Loss of ethylthio group
Sulfoxide Impurity
199.1 [M+H]+
156.1
22
+16 Da shift (Oxygen)
Sulfone Impurity
215.1 [M+H]+
172.1
25
+32 Da shift (2x Oxygen)
2-Chloronicotinamide
157.0 [M+H]+
114.0
18
Precursor check (Cl isotope pattern)
Part 3: Visualization of Method Logic
Diagram 1: Analytical Workflow & Decision Tree
This diagram illustrates the critical path for validating purity, highlighting where LC-MS provides a "Go/No-Go" decision that UV cannot.
Caption: Workflow demonstrating why LC-MS is required to rule out co-eluting oxidative impurities that UV detection may miss.
Diagram 2: Oxidative Degradation Pathway
Understanding the chemistry is vital for interpreting the MS spectra. This diagram shows the mass shifts expected during storage or stress.
Caption: Mass spectral shifts corresponding to the sequential oxidation of the thioether group.
Part 4: Discussion & Strategic Insights
The "Self-Validating" System
A robust LC-MS method validates itself through Isotopic Pattern Matching .
Chlorine Check: If the synthesis used 2-chloronicotinamide, look for the 3:1 intensity ratio of
and at m/z 157/159. The absence of this pattern confirms the removal of the precursor.
Sulfur Check: The presence of sulfur in the parent molecule (and degradants) confers a specific isotopic signature (
is ~4.2% of ). The MS spectrum should show an M+2 peak at ~4-5% intensity relative to the molecular ion.
Handling Matrix Effects
Nicotinamide derivatives are highly polar. In biological matrices (e.g., plasma for PK studies), they suffer from ion suppression.
Recommendation: For biological validation, use protein precipitation (Acetonitrile 3:1) rather than Liquid-Liquid Extraction (LLE), as the polarity of the amide makes it difficult to extract into non-polar solvents like hexane.
Regulatory Alignment
This protocol aligns with ICH Q2(R1) guidelines for validation of analytical procedures:
Specificity: Demonstrated by resolving the parent (183 m/z) from the sulfoxide (199 m/z).
Linearity: LC-MS typically provides linearity over 3–4 orders of magnitude (e.g., 1 ng/mL to 5000 ng/mL), far exceeding the dynamic range of UV for trace analysis.
References
Chemical Identity & Properties: TargetMol. 2-(Ethylthio)nicotinic acid (Precursor/Related Compound Data). Retrieved from
Nicotinamide Analysis Guidelines: Phenomenex. Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS.[5] Technical Note TN-1151.[5] Retrieved from
Comparative Methodology: BenchChem. A Comparative Guide: HPLC-UV vs. LC-MS/MS for Riboflavin (Vitamin B2) Analysis. (Analogous Pyridine/Vitamin Analysis). Retrieved from
General Validation Standards: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
Synthesis & Impurity Context: National Institutes of Health (NIH) / PubChem. 2-(Ethylthio)nicotinamide Compound Summary.